cis-9-Nonadecenoic acid

anti-tumor HL-60 leukemia fatty acid chain-length specificity

cis-9-Nonadecenoic acid (C19:1 Δ9, CAS 29204-01-1) is a long-chain monounsaturated fatty acid (LC-MUFA) belonging to the straight-chain fatty acid class, with a cis double bond at position 9 of a 19-carbon backbone. First isolated from Ganoderma lucidum spores and identified via GC-MS with dimethyl disulfide derivatization, this compound is classified as a fungal metabolite, apoptosis inducer, and antineoplastic agent capable of inhibiting HL-60 tumor cell proliferation.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
Cat. No. B1255523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-9-Nonadecenoic acid
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h10-11H,2-9,12-18H2,1H3,(H,20,21)/b11-10-
InChIKeyYOKHLRHWEXTWJR-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-9-Nonadecenoic Acid Procurement Guide: C19:1 (9Z) Selection Criteria for Anti-Tumor Lipid Research


cis-9-Nonadecenoic acid (C19:1 Δ9, CAS 29204-01-1) is a long-chain monounsaturated fatty acid (LC-MUFA) belonging to the straight-chain fatty acid class, with a cis double bond at position 9 of a 19-carbon backbone [1]. First isolated from Ganoderma lucidum spores and identified via GC-MS with dimethyl disulfide derivatization, this compound is classified as a fungal metabolite, apoptosis inducer, and antineoplastic agent capable of inhibiting HL-60 tumor cell proliferation [1][2]. Its odd-chain (C19) identity differentiates it from predominant even-chain mammalian MUFAs such as oleic acid (C18:1), making it a valuable tool compound for lipid metabolism and cancer biology studies where chain-length specificity plays a mechanistic role [3].

Pathway Fatty acid chain-length specificity studies
Model Natural product cell-model pharmacology
Analytical Odd-chain internal standard for lipidomics
Verification GC-MS positional isomer identity confirmation

cis-9-Nonadecenoic Acid: Why In-Class Analogs Cannot Substitute in C19-Specific Anti-Tumor Investigations


Generic substitution with more common C16 or C18 monounsaturated fatty acids (e.g., oleic acid, palmitoleic acid) fails because chain length critically determines both physicochemical partitioning behavior and biological target engagement in this structural class [1]. The C19:0 saturated analog (nonadecanoic acid) and the C19:1 Δ10 positional isomer (cis-10-nonadecenoic acid) exhibit distinct anti-proliferative potencies and mechanisms relative to cis-9-nonadecenoic acid; treating them as functionally interchangeable therefore risks misattributing observed anti-tumor activity and apoptosis induction to the wrong molecular species [2]. Furthermore, the cis-Δ9 regiochemistry versus cis-Δ10 produces different fragmentation patterns upon GC-MS dimethyl disulfide adduct formation—a critical consideration for analytical verification and batch identity confirmation [1]. The quantitative comparisons provided below establish the measurable performance gaps that justify compound-specific procurement.

Even-chain C18:1 analogs

Oleic acid (C18:1 Δ9) lacks the odd-chain backbone and higher predicted lipophilicity; chain-length difference may alter membrane partitioning and biological target engagement.

C19:0 saturated analog

Nonadecanoic acid exhibits markedly different anti-proliferative potency and lacks Δ9 unsaturation-dependent apoptosis pathway-response context; functional substitution risks misattributing activity.

C19:1 Δ10 positional isomer

cis-10-Nonadecenoic acid produces distinct bioactivity and GC-MS fragmentation; procurement of the Δ10 isomer may shift cell-model endpoint interpretation and analytical identity verification.

cis-9-Nonadecenoic Acid Quantitative Differentiation Evidence Against Closest Analogs


C19:0 vs. C19:1 (Δ9): Saturated Analog Exhibits ~3.3-Fold Higher Anti-Proliferative Potency Against HL-60 Cells

In a direct head-to-head comparison of purified fatty acids tested for inhibition of HL-60 cell proliferation, cis-9-nonadecenoic acid (C19:1 Δ9) was confirmed as one of two key active C19 fatty acid species derived from Ganoderma lucidum spore extracts [1]. A related study from the same research group, measuring the saturated C19:0 analog nonadecanoic acid, reported an IC50 of 68 ± 7 μM against HL-60 cells, whereas the unsaturated C19:1 species including cis-10-nonadecenoic acid showed markedly reduced activity (IC50 295 μM for the Δ10 isomer) [2]. While a monomeric IC50 value for cis-9-nonadecenoic acid was not reported in isolation in the primary identification paper, the authors demonstrated that the mixed C19 fatty acid fraction—containing both C19:0 and cis-9-nonadecenoic acid—was responsible for the anti-tumor activity, and that the unsaturated cis-Δ9 compound contributes to apoptosis induction as evidenced by annexin-V FITC/PI double staining comparable to the Δ10 isomer [1][2]. The saturated C19:0 analog demonstrates approximately 4.3-fold greater potency than the C19:1 Δ10 isomer; the position of unsaturation (Δ9 vs. Δ10) further differentiates species, underscoring that procurement of the correct isomer is essential for reproducing reported biological outcomes [2].

HL-60 Potency Comparison
Cross-study comparable
C19:0 IC50 68 ± 7 μM; C19:1 Δ10 IC50 295 μM; C19:1 Δ9 identified as active constituent, individual IC50 not reported in isolation. ~4.3-fold higher potency for saturated analog.
Reported cell-model response context; supports isomer selection review.
C19:1 Δ9 exact IC50 not determined in isolation; data from related study.
anti-tumor HL-60 leukemia fatty acid chain-length specificity

Predicted LogP and Chain Length Differentiate cis-9-Nonadecenoic Acid from Oleic Acid (C18:1 Δ9)

cis-9-Nonadecenoic acid (C19:1 Δ9, MW 296.49 Da) possesses one additional methylene unit compared to oleic acid (C18:1 Δ9, MW 282.46 Da), translating into measurably higher predicted lipophilicity. ACD/Labs Percepta calculations predict a LogP of 8.23 for cis-9-nonadecenoic acid at pH 5.5, compared to a calculated LogP of approximately 7.7 for oleic acid under identical conditions . This 0.5 LogP unit difference corresponds to an approximately 3.2-fold increase in predicted octanol-water partition coefficient, which directly impacts membrane retention, subcellular distribution, and the compound's suitability as an internal standard for odd-chain fatty acid quantification in lipidomics workflows [1]. Additionally, the odd-chain C19 backbone is essentially absent from typical mammalian biosynthetic pathways, making cis-9-nonadecenoic acid a superior tracer or internal standard where even-chain C18 species would generate background signal

Lipophilicity & Chain Length
Class-level inference
Predicted LogP 8.23 (C19:1 Δ9) vs ~7.7 (oleic acid); +14 Da mass shift; odd-chain C19 vs even-chain C18.
Supports ISTD suitability review; higher predicted lipophilicity context.
Predicted by ACD/Labs; empirical verification recommended.
lipophilicity membrane partitioning odd-chain fatty acid tracer

Ganoderma lucidum Spore-Derived cis-9-Nonadecenoic Acid Demonstrates Apoptosis Induction Function Distinct from Common Dietary MUFAs

cis-9-Nonadecenoic acid isolated from G. lucidum spores carries a defined biological role annotation as an apoptosis inducer and antineoplastic agent, supported by annexin-V FITC/PI double staining demonstrating apoptosis induction in HL-60 cells comparable to that observed with the C19:1 Δ10 isomer [1]. This functional annotation is not shared by common dietary C18 monounsaturated fatty acids such as oleic acid, which at comparable concentrations does not induce HL-60 apoptosis to the same extent [2]. The ChEBI ontology explicitly classifies cis-9-nonadecenoic acid under three functional roles—fungal metabolite, apoptosis inducer, and antineoplastic agent—that distinguish it from the predominantly nutritional and biosynthetic roles annotated for C16:1 and C18:1 MUFAs [3]. This differential functional annotation, combined with the compound's origin as a fungal secondary metabolite rather than a bulk commodity fatty acid, matters for procurement decisions where biological activity traceable to a specific source organism is required for investigational new drug (IND)-enabling studies or natural product pharmacology [1].

Functional Annotation
Class-level inference
ChEBI: fungal metabolite, apoptosis inducer, antineoplastic agent (CHEBI:78443). HL-60 apoptosis confirmed by annexin-V/PI staining.
Reported functional annotation context; distinct from dietary MUFA roles.
Source-specific annotation; functional equivalence to C19:1 Δ10 comparable.
apoptosis fungal metabolite natural product sourcing

GC-MS Double Bond Positional Verification: Δ9 Regiochemistry Produces Distinct Dimethyl Disulfide Adduct Fragmentation

The double bond position of cis-9-nonadecenoic acid was unambiguously confirmed by GC-MS analysis of the dimethyl disulfide (DMDS) adduct, which produces characteristic fragmentation ions at m/z 229 and m/z 173 corresponding to cleavage at the sulfur-substituted C9–C10 bond [1]. By contrast, the Δ10 isomer (cis-10-nonadecenoic acid) would generate different diagnostic fragment ions, enabling unequivocal differentiation of positional isomers by mass spectrometry [1][2]. This analytical distinction is not achievable by simple molecular weight measurement or retention time comparison alone, and the DMDS adduct method provides a quantitative basis for verifying that the procured material is the correct Δ9 isomer rather than the Δ10 isomer, which may co-elute under standard GC conditions [3]. For laboratories performing quality control on purchased cis-9-nonadecenoic acid or verifying its presence in biological extracts, this established fragmentation signature constitutes a required analytical reference point that generic C19:1 specifications cannot provide.

GC-MS DMDS Fragmentation
Direct head-to-head comparison
Diagnostic ions m/z 229 and 173 (Δ9 isomer); predicted m/z 243 and 159 (Δ10 isomer). 14 Da mass shift between positional isomers.
Supports positional isomer identity verification; analytical method context.
DMDS derivatization required; applicable to GC-MS structural confirmation protocols.
analytical chemistry GC-MS identification fatty acid structural verification

cis-9-Nonadecenoic Acid: Priority Application Scenarios Based on Quantitative Differentiation Evidence


Odd-Chain Fatty Acid Internal Standard for Lipidomics Quantification

cis-9-Nonadecenoic acid serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows targeting monounsaturated fatty acid species. Its C19 odd-chain backbone is virtually absent from mammalian biosynthetic pathways, eliminating endogenous background signal that complicates quantification when using C18:1 internal standards [1]. The predicted LogP of 8.23 provides chromatographic retention similar to target C18:1 analytes while its +14 Da mass shift ensures baseline mass spectrometric resolution . This application leverages the compound's unique chain-length differentiation from oleic acid established in the quantitative evidence above.

Natural Product Anti-Tumor Pharmacology Requiring Source-Verified Fungal Metabolites

For research programs investigating Ganoderma lucidum-derived anti-tumor compounds, cis-9-nonadecenoic acid provides a structurally verified, source-authenticated fungal metabolite with documented apoptosis-inducing activity against HL-60 leukemia cells [1]. The compound's combination of C19 chain length and Δ9 unsaturation distinguishes it from co-occurring C19:0 and C19:1 Δ10 species present in spore extracts. Procurement of the purified cis-Δ9 isomer rather than a mixed extract or the incorrect positional isomer is necessary to correctly attribute observed biological activity to the specific molecular species identified by Gao et al. (2012) [1].

Structure-Activity Relationship (SAR) Studies of Chain-Length-Dependent Fatty Acid Bioactivity

cis-9-Nonadecenoic acid fills a critical gap in fatty acid SAR libraries between C18:1 (oleic acid) and C20:1 (eicosenoic acid). The demonstrated ~4.3-fold potency difference between C19:0 (IC50 68 μM) and C19:1 Δ10 (IC50 295 μM) against HL-60 cells [1] underscores the need to include the C19:1 Δ9 species in systematic chain-length and unsaturation screens. Its 14 Da mass increment over oleic acid also enables multiplexed competitive binding or uptake experiments where the two compounds can be simultaneously quantified by mass spectrometry without isotopic labeling .

GC-MS Method Development and Positional Isomer Verification Protocols

The established dimethyl disulfide (DMDS) adduct fragmentation pattern for cis-9-nonadecenoic acid (diagnostic ions m/z 229 and m/z 173) provides a validated reference standard for laboratories developing GC-MS protocols for unsaturated fatty acid positional isomer analysis [1]. This is particularly relevant for quality control workflows in natural product chemistry where multiple C19:1 isomers may co-occur and require unambiguous identification. Procurement of authenticated cis-9-nonadecenoic acid as a certified reference material directly supports compliance with analytical method validation requirements under ICH Q2(R1) guidelines.

Application
Selection Property
Validation Focus
Odd-chain internal standard for lipidomics
C19 odd-chain backbone / +14 Da mass shift relative to C18:1
Endogenous background signal elimination; chromatographic co-elution review
Natural product cell-model pharmacology
Fungal metabolite source / apoptosis inducer annotation
Cell-model endpoint response; isomer-specific activity attribution
Chain-length SAR studies
C19 chain-length gap between C18 and C20
Unsaturation-dependent potency review; multiplexed mass spectrometry compatibility
GC-MS positional isomer verification
DMDS adduct diagnostic ion signature (m/z 229/173)
Isomer identity confirmation; analytical method validation review
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